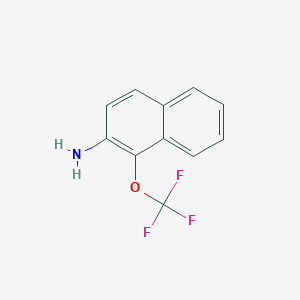

1-(Trifluoromethoxy)naphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

1-(trifluoromethoxy)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,15H2 |

InChI Key |

AQBCLASXQOCOCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Trifluoromethoxy Naphthalen 2 Amine

Strategies for Direct Introduction of the Trifluoromethoxy Group

The direct installation of a trifluoromethoxy (OCF₃) group onto an aromatic ring, particularly one bearing an amine, presents unique challenges due to the electronic nature of the substrates and the reactivity of the trifluoromethoxylating agents. Methodologies to achieve this transformation can be categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic Trifluoromethoxylation on Naphthalene-2-amine Precursors

Electrophilic trifluoromethoxylation involves the use of a reagent that delivers an "OCF₃⁺" equivalent to an electron-rich aromatic ring. For a substrate such as naphthalene-2-amine, the potent electron-donating nature of the amino group directs electrophilic substitution primarily to the ortho and para positions. In this case, the C1 and C3 positions are activated.

The development of electrophilic trifluoromethoxylating reagents has been an area of significant research. Reagents such as those derived from hypervalent iodine compounds or related structures are designed to be sufficiently reactive to functionalize aromatic systems. The general mechanism involves the attack of the electron-rich naphthalene (B1677914) ring on the electrophilic oxygen of the trifluoromethoxylation reagent.

A hypothetical electrophilic trifluoromethoxylation of naphthalene-2-amine is presented in the table below. The choice of reagent and reaction conditions is critical to achieving the desired regioselectivity and avoiding side reactions, such as oxidation of the amine.

| Reagent Type | General Structure | Plausible Reaction Conditions | Expected Outcome |

| Hypervalent Iodine | ArI(OCF₃)₂ | Inert solvent (e.g., CH₂Cl₂), Lewis acid catalyst | Formation of 1-(trifluoromethoxy)naphthalen-2-amine and other isomers |

| Electrophilic Salt | [Reagent]⁺[X]⁻ | Aprotic solvent, low temperature | Potential for regioselective trifluoromethoxylation |

This table presents plausible conditions based on general knowledge of electrophilic aromatic substitution and may require optimization for the specific substrate.

Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation is less common for the direct functionalization of an amine-containing arene. This pathway typically requires a leaving group, such as a halide, at the target position and a nucleophilic source of the trifluoromethoxy group. A common source is the trifluoromethoxide anion (⁻OCF₃), which can be generated from various precursors.

Radical-Mediated Trifluoromethoxylation Pathways

Radical trifluoromethoxylation has emerged as a powerful tool for the C-H functionalization of arenes. nih.gov These methods often utilize a radical initiator, such as a photocatalyst, to generate a trifluoromethoxy radical (•OCF₃) from a suitable precursor. nih.govresearchgate.net This radical can then add to the aromatic ring.

This approach offers the potential for direct C-H trifluoromethoxylation of naphthalene-2-amine, potentially avoiding the need for pre-functionalized starting materials. The regioselectivity of radical reactions on substituted naphthalenes can be complex and may lead to a mixture of isomers. Visible-light-mediated processes are particularly attractive due to their mild reaction conditions. nih.govpkusz.edu.cn

| Radical Precursor | Initiation Method | Typical Conditions | Potential Products |

| N-trifluoromethoxy-pyridinium salt | Photoredox catalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺), solvent (e.g., acetonitrile) | Mixture of isomeric trifluoromethoxylated naphthalen-2-amines |

| Bis(trifluoromethyl)peroxide | Thermal or photochemical | High temperature or UV irradiation | Potential for trifluoromethoxylation, but with low selectivity |

This table illustrates general conditions for radical trifluoromethoxylation and would need to be adapted for naphthalene-2-amine.

Strategies for Direct Introduction of the Amine Group

This synthetic strategy begins with a 1-(trifluoromethoxy)naphthalene (B14808856) precursor, which is then functionalized with an amine group at the C2 position. This approach often relies on powerful cross-coupling methodologies.

Amination Reactions on 1-(Trifluoromethoxy)naphthalene Precursors

To introduce an amine group at the C2 position, a suitable precursor, such as 2-bromo-1-(trifluoromethoxy)naphthalene, would be required. This haloarene can then undergo amination through various transition-metal-catalyzed reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction is highly versatile and tolerant of a wide range of functional groups, making it a suitable choice for the synthesis of this compound. organic-chemistry.orgwikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

A proposed Buchwald-Hartwig amination for the synthesis of the target molecule is outlined below. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. A variety of amine sources can be used, including ammonia (B1221849) equivalents or protected amines, followed by a deprotection step.

| Component | Examples |

| Aryl Halide | 2-Bromo-1-(trifluoromethoxy)naphthalene |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine Source | Benzophenone imine (as an NH₂ equivalent), ammonia |

| Solvent | Toluene, Dioxane |

This table provides examples of typical reagents and conditions for a Buchwald-Hartwig amination reaction.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of this compound, this strategy would logically start from the corresponding ketone, 1-(trifluoromethoxy)naphthalen-2-one.

The general process involves two key steps that are often performed in a single pot:

Imine Formation: The ketone precursor, 1-(trifluoromethoxy)naphthalen-2-one, would react with an ammonia source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine.

Reduction: The imine is then reduced in situ to the target primary amine.

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine intermediate without affecting the ketone starting material or other functional groups on the naphthalene ring. organic-chemistry.org Mild reducing agents are generally preferred. researchgate.net Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and tolerance for a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Other common reagents are also suitable, each with specific advantages regarding reactivity and reaction conditions. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination This table is generated based on established chemical principles and may not reflect experimentally verified results for this specific compound.

| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Considerations |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | High selectivity for imines over ketones; mild conditions. organic-chemistry.org | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH, which favors imine formation. | Toxicity of cyanide byproducts. masterorganicchemistry.com |

| α-Picoline-Borane | Methanol, Water, or neat | Can be used in green solvents like water or under solvent-free conditions. organic-chemistry.org | May require acidic catalyst (e.g., AcOH). |

The direct reductive amination of 1-(trifluoromethoxy)naphthalen-2-one with a suitable ammonia source and a selective reducing agent like NaBH(OAc)₃ represents a direct and efficient pathway to the desired this compound.

Nucleophilic Aromatic Substitution with Amine Nucleophiles

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including amines, onto an aromatic ring. masterorganicchemistry.com This process requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. The trifluoromethoxy (OCF₃) group, due to its strong inductive effect, can activate the naphthalene ring toward nucleophilic attack, making the SNAr pathway a viable synthetic strategy.

For this reaction to proceed, a suitable leaving group must be present at the 2-position of the naphthalene ring. A plausible precursor would be a compound such as 2-chloro-1-(trifluoromethoxy)naphthalene (B11867719) or 2-fluoro-1-(trifluoromethoxy)naphthalene. The reaction mechanism generally proceeds in two steps:

Nucleophilic Attack: An amine nucleophile (e.g., ammonia, an amide, or a protected amine source) attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. scirp.org The stability of this complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com

Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., Cl⁻ or F⁻).

The general reaction is as follows: 1-(Trifluoromethoxy)-2-(Leaving Group)naphthalene + NH₃ → this compound + H-(Leaving Group)

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the reaction conditions, which often involve polar aprotic solvents like DMF or DMSO and may require elevated temperatures. nih.gov While many SNAr reactions are considered to proceed via a two-step mechanism, recent studies suggest that some may occur through a concerted mechanism. nih.gov This strategy offers a direct route to the target amine from a halogenated precursor.

Conversion of Nitro or Other Nitrogen-Containing Precursors

One of the most common and reliable methods for synthesizing aromatic amines is through the reduction of a corresponding nitroaromatic compound. This strategy is highly applicable for the synthesis of this compound and would involve a two-step sequence:

Nitration: The first step is the introduction of a nitro group (NO₂) at the 2-position of a suitable 1-(trifluoromethoxy)naphthalene precursor. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the trifluoromethoxy group would need to be considered to achieve the desired regioselectivity.

Reduction: The resulting 1-(trifluoromethoxy)-2-nitronaphthalene is then reduced to the target amine. A wide variety of reagents and conditions can be employed for this transformation, ranging from catalytic hydrogenation to the use of dissolving metals.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups This table is generated based on established chemical principles and may not reflect experimentally verified results for this specific compound.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni | Methanol or Ethanol, room temp. to moderate heat | High yields, clean reaction, scalable. | Requires specialized equipment; catalyst can be expensive. |

| Metal-Acid Reduction | Sn/HCl, Fe/HCl, Zn/HCl | Aqueous acid, often heated | Inexpensive, reliable, effective for many substrates. | Stoichiometric metal waste, harsh acidic conditions. |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate | Pd/C catalyst, alcoholic solvent | Avoids the use of gaseous H₂, milder conditions. | Hydrazine is toxic. |

This two-step sequence, nitration followed by reduction, is a robust and well-established pathway for the synthesis of aromatic amines and represents a highly feasible route to this compound.

Stepwise Synthesis and Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgicj-e.org Applying this logic to this compound reveals several potential synthetic routes based on key bond disconnections. ias.ac.in

A primary disconnection is the C-N bond of the amine group. This leads to two main strategies:

Strategy 1 (based on Nitro Reduction): A functional group interconversion (FGI) transforms the amine group back to a nitro group. This identifies 1-(trifluoromethoxy)-2-nitronaphthalene as a key intermediate. This nitro compound can be disconnected via a C-N bond (from a nitration reaction) to the precursor 1-(trifluoromethoxy)naphthalene.

Strategy 2 (based on SNAr): Disconnecting the C-N bond suggests a nucleophilic aromatic substitution. This points to a precursor like 2-chloro-1-(trifluoromethoxy)naphthalene and an ammonia equivalent.

Both of these precursors, 1-(trifluoromethoxy)naphthalene and its 2-chloro derivative, can be traced back further. The trifluoromethoxy group itself is often installed from a corresponding phenol (B47542) or naphthol. Therefore, a logical retrosynthetic pathway would be:

Target Molecule: this compound

Precursor 1a (via FGI): 1-(Trifluoromethoxy)-2-nitronaphthalene

Precursor 1b (from Precursor 1a): 1-(Trifluoromethoxy)naphthalene

Precursor 2 (via C-O disconnection): 1-Hydroxynaphthalene (1-Naphthol)

This analysis suggests a forward synthesis starting from 1-naphthol. The hydroxyl group would first be converted to a trifluoromethoxy group. This transformation is a significant challenge in itself, often requiring specialized reagents. scispace.combeilstein-journals.org Following the installation of the OCF₃ group, the resulting 1-(trifluoromethoxy)naphthalene would undergo electrophilic nitration at the 2-position, followed by reduction of the nitro group to afford the final product.

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy. fardapaper.ir While a direct MCR for the synthesis of this compound is not readily apparent, MCRs are widely used to generate analogous and structurally complex naphthalene derivatives. nih.gov

One prominent example is the Betti reaction, a three-component condensation of 2-naphthol, an aldehyde, and an amine to produce 1-(aminoalkyl)-2-naphthols. ijcmas.comchemicalpapers.com This reaction demonstrates how the naphthalen-2-amine scaffold (in this case, as part of a larger structure attached at the 1-position of 2-naphthol) can be constructed efficiently.

Another strategy involves the three-component reaction of an aromatic aldehyde, naphthalen-2-amine, and a heterocyclic ketone (like tetrahydropyran-4-one) catalyzed by iodine to create complex fused quinoline (B57606) systems. acs.org These examples highlight the power of MCRs to rapidly build molecular complexity around a naphthalene core. Researchers can adapt such strategies to create libraries of compounds with structures analogous to the target molecule, which is particularly useful in medicinal chemistry and materials science. fardapaper.ir

Development of Sustainable and Green Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, minimize energy consumption, and avoid hazardous reagents.

Key areas for green improvements in the proposed syntheses include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. For the reduction of the nitro precursor, catalytic hydrogenation or transfer hydrogenation are greener choices compared to metal-acid reductions, as they produce less inorganic waste.

Solvent Choice: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into performing reactions in greener solvents like water, ethanol, or even under solvent-free conditions is a major goal. For instance, some reductive aminations can be performed in water. organic-chemistry.org

Energy Efficiency: Mechanochemistry, which involves conducting reactions by grinding solids together (often solvent-free), can significantly reduce energy consumption and reaction times. organic-chemistry.org A mechanochemical approach could potentially be developed for the SNAr step or for the reductive amination process, aligning with green chemistry principles. ijcmas.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. Multicomponent reactions are inherently atom-economical and represent a key green strategy for building analogous structures. fardapaper.ir

By focusing on these areas, the synthesis of this compound and related compounds can be made more efficient and environmentally responsible.

Chemical Reactivity and Transformation Studies of 1 Trifluoromethoxy Naphthalen 2 Amine

Reactivity of the Amine Functional Group

The primary amine group is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is typical of aromatic amines, participating in reactions such as derivatization and oxidation.

Derivatization Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom makes the primary amine nucleophilic, enabling it to react with a wide array of electrophiles.

Acylation: The primary amine of 1-(trifluoromethoxy)naphthalen-2-amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction forms a stable amide linkage. For instance, reaction with acetyl chloride would yield N-(1-(trifluoromethoxy)naphthalen-2-yl)acetamide. The use of trifluoromethanesulfonic acid (TfOH) has been noted as an effective catalyst for C-acylation reactions of various aromatic compounds, which could also be applicable in this context under specific conditions. mdpi.com

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this process can sometimes lead to a mixture of mono- and di-alkylated products. More controlled and selective alkylation can be performed using reductive amination, which involves the initial reaction with an aldehyde or ketone to form an imine, followed by reduction.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of aromatic amines. acs.org This would involve reacting this compound with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a suitable ligand. For example, palladium(II)-catalyzed arylation has been successfully used for the regioselective functionalization of naphthylamides. nih.gov Such methods allow for the synthesis of diarylamine structures.

| Reaction Type | Reagent/Catalyst System | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Amide |

| Alkylation | Methyl iodide, K2CO3 | Mono/Di-alkylated amine |

| Arylation | Aryl bromide, Pd(OAc)2, Ligand, Base | Diarylamine |

The primary amine group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The synthesis of Schiff bases from naphthylamine derivatives is well-documented. For example, naphtha[1,2-d]thiazol-2-amine reacts with various substituted aromatic aldehydes in refluxing glacial acetic acid to yield the corresponding Schiff bases. nih.govnih.gov A similar protocol would be applicable to this compound.

The general procedure involves dissolving the amine in a suitable solvent like ethanol or glacial acetic acid, followed by the addition of the aldehyde. The mixture is then heated to reflux, often with a catalytic amount of acid, to drive the reaction to completion. nih.govijacskros.com

| Amine Reactant | Aldehyde Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehydes | Glacial acetic acid, reflux, 8h | 2-Benzylideneaminonaphthothiazoles | nih.govnih.gov |

| 3-(1H-Benzimidazol-2-yl)naphthalene-2-amine | Various aldehydes | Ethanol, H3PO4·12WO3·xH2O catalyst | Schiff bases | ijacskros.com |

| This compound (Proposed) | Benzaldehyde | Ethanol, cat. Acetic acid, reflux | N-Benzylidene-1-(trifluoromethoxy)naphthalen-2-amine | - |

Another related functionalization is the reaction with trifluoromethanesulfonyl chloride (CF3SO2Cl), which typically yields trifluoromethanesulfonamides (triflamides) upon reaction with primary or secondary amines. nih.gov These sulfonylation reactions are generally robust and provide stable amide derivatives. nih.gov

Oxidative Transformations of the Amine

The amine group on the naphthalene (B1677914) ring is susceptible to oxidation. Aromatic amines can undergo various oxidative transformations, including oxidative coupling to form azo compounds or polymerization. The specific outcome often depends on the oxidant used and the reaction conditions.

In the context of related naphthalenes, such as 2-naphthol, oxidative coupling reactions are well-established for synthesizing binaphthol (BINOL) derivatives, often using iron or copper catalysts. mdpi.comrsc.org While the amine group behaves differently from the hydroxyl group, analogous oxidative C-N or N-N coupling reactions can be envisioned for this compound under specific catalytic conditions, potentially leading to azo-naphthalene derivatives or more complex coupled products. For instance, the oxidation of amino naphthalene can lead to the formation of phthalic acid, indicating the ring attached to the activating amino group is oxidized. wordpress.com

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is known for its high chemical and metabolic stability. mdpi.comnih.gov This stability arises from the strong carbon-fluorine bonds. mdpi.com The -OCF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com Unlike the methoxy (-OCH3) group, where the oxygen's p-electrons can donate into the aromatic ring via resonance, in the -OCF3 group, these electrons are largely delocalized into the σ*-orbitals of the C-F bonds, reducing its ability to act as a resonance donor. nih.gov

Key aspects of its reactivity, or lack thereof, include:

Stability to Hydrolysis: The trifluoromethoxy group is exceptionally stable towards hydrolysis under both acidic and basic conditions, in stark contrast to a trichloromethoxy group. This stability makes it a desirable substituent in molecules designed for biological applications. mdpi.com

Metabolic Stability: The -OCF3 group is highly resistant to oxidative metabolism, particularly O-dealkylation, which is a common metabolic pathway for methoxy-substituted aromatics. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the -OCF3 group can activate the aromatic ring towards nucleophilic aromatic substitution, but this typically requires a good leaving group at an ortho or para position. The -OCF3 group itself is generally not displaced under SNAr conditions.

Stability and Resilience under Diverse Reaction Conditions

The stability of this compound is significantly influenced by the inherent properties of its functional groups. The trifluoromethoxy (-OCF3) group is known to enhance the metabolic stability of molecules in drug design contexts. mdpi.com This is largely due to the exceptional strength of the carbon-fluorine bonds, which are resistant to metabolic degradation, thereby potentially increasing the half-life of a parent compound. mdpi.com

Potential for Cleavage or Exchange Reactions

While the trifluoromethoxy group is generally stable, the bond connecting it to the naphthalene ring or the N-O bond in related structures can undergo cleavage under specific conditions. Mechanistic studies on related N-(trifluoromethoxy)-N-aniline derivatives have shown that heating can induce a migration of the -OCF3 group. nih.gov This process is believed to proceed through a heterolytic cleavage of the N–OCF3 bond. This cleavage results in the formation of a short-lived ion pair, which then rapidly recombines to form a new C–OCF3 bond at the ortho position of the aniline ring. nih.gov The generation of a positive charge during this migration reaction suggests that the N–OCF3 bond breaks heterolytically. nih.gov Although this study involves an N-OCF3 bond rather than a C-OCF3 bond, it highlights a potential pathway for the cleavage and rearrangement of the trifluoromethoxy group in related nitrogen-containing aromatic compounds.

Exchange reactions involving the amino group are also conceivable. While the amino group is not a conventional leaving group, studies on highly activated naphthalene systems have shown that a dimethylamino group can be substituted by other nucleophiles in a unique aromatic nucleophilic substitution reaction. scirp.orgscirp.org This suggests that under suitable electronic activation, the amino moiety of this compound could potentially be replaced.

Reactivity of the Naphthalene Ring System

Naphthalene's reactivity in substitution reactions is more complex than that of benzene due to the non-equivalence of its positions. It readily undergoes electrophilic aromatic substitution (EAS) and can participate in nucleophilic aromatic substitution (SNAr) under forcing conditions or with appropriate activation. wordpress.com The presence of both a strongly activating amino group and a deactivating trifluoromethoxy group on the same ring of this compound creates a highly polarized and nuanced reactivity pattern.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Core

In general, electrophilic aromatic substitution on naphthalene preferentially occurs at the 1-position (α-position). wordpress.compearson.comstackexchange.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that preserve a complete benzene ring (a Clar sextet). stackexchange.com

In this compound, the outcome of EAS is governed by the competing directing effects of the two substituents.

Amino Group (-NH2) at C2: This is a powerful activating group that directs incoming electrophiles to the positions ortho and para to itself. The ortho position is C3, and the para position is not available on the same ring. It also activates the C1 position.

Trifluoromethoxy Group (-OCF3) at C1: This is an electron-withdrawing group and therefore deactivates the ring towards electrophilic attack. mdpi.com Like a methoxy group, it is formally an ortho, para-director due to resonance donation from the oxygen atom, but this effect is significantly diminished by the strong inductive withdrawal of the CF3 group.

| Position on Naphthalene Ring | Influence of C2-Amino Group (Activating) | Influence of C1-OCF3 Group (Deactivating) | Predicted Reactivity |

|---|---|---|---|

| C3 | Ortho (Strongly Activating) | Ortho (Deactivating) | Possible, but sterically hindered |

| C4 | Meta | Para (Deactivating) | Highly Probable due to strong activation from NH2 on the ring system |

| C5, C8 (other ring) | Activating | Deactivating | Possible |

| C6, C7 (other ring) | Activating | Deactivating | Less Likely |

Nucleophilic Aromatic Substitution (SNAr) on the Naphthalene Core

Nucleophilic aromatic substitution (SNAr) reactions typically require a highly electron-poor aromatic ring and a good leaving group. ambeed.commasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). ambeed.commasterorganicchemistry.com

The trifluoromethoxy group is electron-withdrawing and would activate the naphthalene ring towards SNAr, should a suitable leaving group be present at an ortho or para position. In the parent molecule, this compound, neither the -NH2 nor the -OCF3 group is a conventional leaving group. However, research on related naphthalene systems, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, has demonstrated that the dimethylamino group can be displaced by various nucleophiles. scirp.orgscirp.org This unique reactivity is facilitated by the strong activation provided by the two trifluoroacetyl groups. This suggests that if the naphthalene core of this compound were further substituted with powerful electron-withdrawing groups, the amino group itself could potentially serve as a leaving group in an SNAr reaction.

| Condition | Effect on SNAr Potential | Rationale |

|---|---|---|

| Presence of -OCF3 Group | Activates the Ring | The trifluoromethoxy group is electron-withdrawing, making the ring more susceptible to nucleophilic attack. |

| Presence of a Leaving Group (e.g., Halogen) at C4 | Enables SNAr | A leaving group para to the electron-withdrawing -OCF3 group would create a classic substrate for SNAr. |

| Additional Electron-Withdrawing Groups | Strongly Promotes SNAr | Further depleting the ring of electron density would stabilize the Meisenheimer complex and could enable the displacement of unconventional leaving groups like -NH2. scirp.orgscirp.org |

Cycloaddition and Annulation Reactions Involving the Naphthalene Ring

The fused ring system of naphthalene can participate in cycloaddition and annulation reactions, offering pathways to complex three-dimensional structures. Visible-light energy-transfer catalysis has been used for the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules with vinyl benzenes to form bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov This demonstrates that the aromaticity of the naphthalene core can be overcome to construct sp3-rich architectures. nih.gov

Furthermore, substituted naphthols are common substrates in annulation reactions. For instance, chiral N-heterocyclic carbenes have been used to catalyze the annulation reaction of enals and 2-naphthols to produce enantioenriched naphthopyran-3-ones. nih.gov Similarly, Rh-catalyzed enantioselective dearomatization of 2-naphthols with internal alkynes can generate highly enantioenriched spirocyclic enones. acs.org Donor-acceptor cyclopropanes have also been shown to undergo a formal [3+2] cycloaddition with 2-naphthols. frontiersin.org While these examples involve naphthols rather than aminonaphthalenes, they establish the versatility of the naphthalene scaffold in such transformations. The electron-rich nature of the amine-substituted ring in this compound could potentially enhance its reactivity as a diene component in certain cycloaddition reactions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involving this compound is key to predicting its behavior and developing new synthetic methods. Mechanistic studies of related compounds provide valuable insights.

For transformations involving the cleavage or migration of the trifluoromethoxy group, an ionic pathway is plausible. As observed in the OCF3-migration on N-aryl-N-hydroxylamine derivatives, the reaction likely proceeds through the heterolytic cleavage of a bond to the -OCF3 moiety, creating a short-lived ion pair that recombines to yield the final product. nih.gov

In the case of potential nucleophilic aromatic substitution reactions, the mechanism would almost certainly involve the formation of a Meisenheimer complex. Computational studies on the SNAr of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with amines have rationalized the observed reaction rates by analyzing the energies of these intermediates. scirp.orgscirp.org The stability of the Meisenheimer complex, which can be influenced by factors like intramolecular hydrogen bonding, is critical in determining the reaction outcome. scirp.org

Finally, other transformations, such as direct C-H functionalization, might proceed through different pathways, including radical mechanisms. Photocatalytically generated aromatic N-heterocyclic radicals have been shown to participate in arene C-H amination via a homolytic aromatic substitution mechanism. acs.org This opens the possibility for radical-mediated transformations on the naphthalene core of this compound.

Elucidation of Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms for transformations involving this compound are dictated by the nature of the reagents and reaction conditions. The amino group typically directs electrophilic substitution to the ortho and para positions, which in this case are the 1 and 3 positions of the naphthalene ring. However, the 1-position is already substituted. The trifluoromethoxy group, while being strongly deactivating due to its inductive electron-withdrawing effect, is also known to be a para-director in electrophilic aromatic substitution. This suggests that the electronic character of the naphthalene ring is significantly influenced by both substituents.

In reactions involving the amine functionality, such as reactions with aldehydes and ketones, the initial step is the nucleophilic attack of the nitrogen atom on the carbonyl carbon, leading to the formation of a hemiaminal intermediate. This can then dehydrate to form an imine (Schiff base). For instance, studies on the reaction of 2-naphthylamine (B18577) with methanal have shown the formation of aminal and imine intermediates, which were characterized spectroscopically. nih.govmdpi.com

Oxidation of the naphthalene ring system can also occur. For example, the oxidation of 2-naphthylamine is known to yield ortho-carboxy-hydrocinnamic acid, indicating the cleavage of the aromatic ring system under strong oxidizing conditions. wikipedia.org The presence of the trifluoromethoxy group, being chemically robust, would likely remain intact under many of these conditions. beilstein-journals.org

Reduction of the naphthalene ring is another possible transformation. The reduction of 2-naphthylamine with sodium in boiling amyl alcohol solution results in the formation of tetrahydro-3-naphthylamine, demonstrating the saturation of one of the aromatic rings. wikipedia.org

Exploration of Radical vs. Ionic Pathways

The transformations of this compound can proceed through either ionic or radical pathways, depending on the reaction conditions and initiators used.

Ionic Pathways:

Most of the typical reactions of aromatic amines, such as electrophilic substitution, diazotization, and reactions with carbonyl compounds, proceed through ionic mechanisms involving charged intermediates like carbocations or ammonium (B1175870) ions. For example, in an electrophilic aromatic substitution reaction, an electrophile would attack the electron-rich naphthalene ring, leading to a resonance-stabilized carbocationic intermediate (a sigma complex). The amino group would stabilize this intermediate, particularly if the attack is at the 3-position.

Radical Pathways:

Recent advances in photoredox catalysis have enabled C-H amination of arenes, including naphthalene, through radical mechanisms. acs.orgacs.org In such a process, a photocatalyst can generate a highly reactive nitrogen-centered radical that can then undergo a homolytic aromatic substitution with the naphthalene ring of this compound. This approach allows for the formation of C-N bonds at positions that might be difficult to access through traditional ionic pathways. The antioxidant properties of some aminonaphthalenes are also related to their ability to participate in reactions involving radical species, acting as hydrogen atom donors to neutralize free radicals. nih.gov

Derivatives and Analogues of 1 Trifluoromethoxy Naphthalen 2 Amine

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives from the parent 1-(trifluoromethoxy)naphthalen-2-amine can be achieved by modifying three distinct regions of the molecule: the naphthalene (B1677914) ring, the trifluoromethoxy group, and the amine function.

The naphthalene scaffold is a key building block in the development of a wide range of biologically active compounds. ekb.eg Functionalization of the aromatic rings of this compound allows for the introduction of various substituents, which can significantly alter the molecule's steric and electronic properties. Efficient synthetic methods for creating multisubstituted naphthalenes often involve cycloaddition reactions with aryne intermediates. rsc.org

For an existing substituted naphthalene system, further modifications typically proceed via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The regiochemical outcome of these reactions is directed by the existing amine (-NH₂) and trifluoromethoxy (-OCF₃) groups. The amine group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group. The interplay between these directing effects, along with steric hindrance, will determine the position of new substituents. For instance, electrophilic substitution would likely occur on the same ring as the substituents, with the positions ortho and para to the amine being most favorable.

The trifluoromethoxy (-OCF₃) group is known for its unique combination of properties, including high metabolic stability and significant lipophilicity. mdpi.com This stability is attributed to the strength of the carbon-fluorine bonds. mdpi.com Consequently, direct chemical modification of the trifluoromethoxy group on the naphthalene ring is challenging and not a common synthetic strategy.

Instead of direct modification, the synthesis of analogues with altered fluoroalkoxy groups is a more viable approach. This involves synthesizing the desired naphthalene amine with a different fluoroalkoxy substituent from the outset. Methodologies for introducing the trifluoromethoxy group, such as copper-mediated trifluoromethoxylation of aryl halides or diazonium salts, could potentially be adapted for other fluoroalkoxy groups. mdpi.com A two-step process involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine followed by an intramolecular rearrangement has also been reported as a route to aryl trifluoromethyl ethers. nih.govmdpi.com

The primary amine group is a highly reactive functional handle for derivatization. Standard organic reactions can be employed to convert the amine into a wide array of other functional groups, thereby modulating the compound's properties. Derivatization is a common technique used to replace a labile hydrogen on the amine with a more stable functional group, which can improve properties like thermal stability and chromatographic performance. iu.edu

Common derivatization strategies for primary amines include:

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (TFAA) replaces an amine hydrogen with a trifluoroacetyl group. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, yields sulfonamides. nih.gov

Reaction with Aldehydes: Fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or o-phthaldialdehyde (OPA) react with primary amines to form highly fluorescent isoindole derivatives, a method often used for sensitive detection in analytical chemistry. nih.govresearchgate.netrsc.org

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acid Anhydrides | Trifluoroacetic anhydride (TFAA) | Amide (N-Trifluoroacetyl) |

| Sulfonylation | Sulfonyl Chlorides | 2-Naphthalenesulfonyl chloride (NSCl) | Sulfonamide |

| Aldehyde Condensation | Dicarboxaldehydes | Naphthalene-2,3-dicarboxaldehyde (NDA) | N-substituted 1-cyanobenz[f]isoindole |

| Alkylation | Alkylating Agents | Dimethylformamide-dimethyl acetal (DMF-DMA) | Dimethylaminomethylene derivative |

Investigation of Positional Isomers and Regioisomers

Positional isomers of this compound, where the -OCF₃ and -NH₂ groups are located at different positions on the naphthalene rings, are expected to exhibit distinct chemical, physical, and biological properties. The synthesis of a specific regioisomer requires careful control of the synthetic route. For instance, photocatalytic C–H amination is a modern method for creating C-N bonds, and the regioselectivity is a key consideration. acs.org While some reactions yield a single regioisomer, others can produce mixtures that require separation. acs.orgacs.org

| Isomer Name | Substitution Pattern | Anticipated Property Differences |

|---|---|---|

| This compound | 1,2- (ortho) | Potential for intramolecular hydrogen bonding; significant steric interaction. |

| 1-(Trifluoromethoxy)naphthalen-4-amine | 1,4- (para) | Strong electronic conjugation between groups; less steric hindrance than 1,2-isomer. |

| 2-(Trifluoromethoxy)naphthalen-1-amine | 2,1- (ortho) | Different steric environment around the amine compared to the 1,2-isomer. |

| 1-(Trifluoromethoxy)naphthalen-8-amine | 1,8- (peri) | Severe steric strain (peri-interaction) forcing groups out of the plane of the naphthalene ring. |

Enantioselective Synthesis and Chiral Resolution of Stereoisomers

The parent compound, this compound, is achiral. However, derivatives can be chiral if a stereocenter is introduced during synthesis. For example, modifying the amine group to create an α-substituted amine would generate a chiral center. In such cases, controlling the stereochemistry is critical, as enantiomers can have vastly different biological activities and properties. There are two primary strategies for obtaining enantiomerically pure compounds: enantioselective synthesis and chiral resolution. wikipedia.org

Enantioselective Synthesis aims to create a single enantiomer directly. This often involves the use of chiral catalysts or reagents. For instance, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines. nih.gov Similarly, biocatalytic methods, using engineered enzymes, have been developed for the asymmetric synthesis of α-trifluoromethyl amines through N-H carbene insertion, a process that can yield products with high enantiomeric excess. nih.govresearchgate.net

Chiral Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. wikipedia.org Common methods include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different solubilities and can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This method has been used effectively for the resolution of racemic 1,1'-bi-2-naphthol, a compound with axial chirality. nih.gov

| Resolving Agent | Agent Type | Mechanism |

|---|---|---|

| Tartaric acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| Camphorsulfonic acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| Brucine | Chiral Base (Alkaloid) | Used to resolve chiral acids; can be used for amine derivatives. wikipedia.org |

Structure-Reactivity Relationship Studies within Derivative Series

Structure-reactivity relationship (SRR) studies investigate how systematic changes in a molecule's structure affect its chemical reactivity or biological activity. For derivatives of this compound, such studies could involve synthesizing a series of analogues with varying substituents on the naphthalene ring and measuring a specific property, such as the amine's nucleophilicity or the compound's performance in a catalytic cycle.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for probing these relationships. DFT calculations can be used to study how different substituents influence the electronic properties of trifluoromethyl-substituted naphthalene derivatives. researchgate.net For example, one could computationally model a series of derivatives with electron-donating or electron-withdrawing groups at various positions on the naphthalene ring. The calculated properties, such as the charge on the nitrogen atom or the energy of the highest occupied molecular orbital (HOMO), could then be correlated with experimentally observed reaction rates to build a quantitative structure-reactivity relationship (QSRR). These studies are fundamental to rational molecular design, allowing for the prediction of properties and the targeted synthesis of derivatives with optimized characteristics.

Theoretical and Computational Studies of 1 Trifluoromethoxy Naphthalen 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published data is available.

Geometry Optimization and Conformational Analysis

No published data is available.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

No published data is available.

Charge Distribution and Electrostatic Potential Maps

No published data is available.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

No published data is available.

Non-Linear Optical (NLO) Property Predictions

No published data is available.

Mechanistic Computational Chemistry

Computational methods are instrumental in elucidating the complex reaction mechanisms that are often difficult to track experimentally. For derivatives of 1-(Trifluoromethoxy)naphthalen-2-amine, these studies can map out potential energy surfaces, identify transient intermediates, and calculate the energetic barriers associated with chemical transformations.

Computational investigations have been pivotal in understanding the mechanisms of reactions involving trifluoromethoxy-substituted aromatic amines. One of the key transformations is the intramolecular migration of the trifluoromethoxy (OCF₃) group. Studies on analogous N-(trifluoromethoxy)-N-aryl derivatives suggest that the migration of the OCF₃ group from a nitrogen atom to the aromatic ring does not proceed through a radical mechanism. Instead, computational models strongly support a pathway involving the heterolytic cleavage of the N–OCF₃ bond. nih.gov

This process leads to the formation of a short-lived, caged ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. The subsequent rapid recombination of this ion pair at a carbon atom on the aromatic ring, followed by tautomerization to restore aromaticity, yields the final C-trifluoromethoxylated product. nih.gov Density Functional Theory (DFT) calculations are employed to locate the transition states for these steps and to calculate the associated activation energies, providing quantitative support for the proposed ionic pathway over alternative routes. nih.govnih.govresearchgate.netmdpi.com The analysis of the transition state structures reveals the specific geometric arrangements of atoms at the peak of the energy barrier during the reaction.

| Mechanistic Step | Computational Method | Key Findings |

| N–OCF₃ Bond Cleavage | Density Functional Theory (DFT) | Favors heterolytic cleavage to form a nitrenium ion and trifluoromethoxide ion pair. |

| Recombination | DFT, Transition State Search | Rapid recombination of the ion pair at the ortho-position of the naphthalene (B1677914) ring. |

| Tautomerization | Intrinsic Reaction Coordinate (IRC) | Calculation of the minimum energy path leading from the intermediate to the aromatic product. |

The surrounding solvent medium can significantly influence both the speed and the outcome of a chemical reaction. Computational models are essential for dissecting these effects. For reactions involving naphthalene amine derivatives, solvent effects are typically modeled using either implicit or explicit solvent models. rsc.org

| Solvent Property | Predicted Effect on Ionic Pathways | Rationale | Computational Model |

| High Polarity (e.g., DMSO, Acetonitrile) | Rate Acceleration | Stabilization of the charged transition state and ionic intermediates. | Polarizable Continuum Model (PCM) |

| Protic Nature (e.g., Methanol, Water) | Potential Rate Acceleration or Deceleration | Can stabilize ions but may also solvate the nucleophile, reducing its reactivity. May participate in proton transfer steps. | Explicit Solvent Molecules + DFT |

| Low Polarity (e.g., Toluene, THF) | Rate Deceleration | Less stabilization of charged species compared to the neutral reactants. | PCM or Molecular Dynamics (MD) |

Tautomerism and Isomerization Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. This compound can theoretically exist in an amine-imine tautomeric equilibrium. The primary form is the amine tautomer, but it could potentially interconvert to an imine tautomer through a proton shift.

Computational chemistry, particularly DFT, is the standard method for evaluating the energetics of such tautomeric systems. nih.govorientjchem.org Calculations can determine the relative thermodynamic stabilities of the different tautomers by comparing their ground-state energies. Furthermore, these methods can map the isomerization pathway between tautomers and calculate the activation energy barrier for the interconversion, providing insight into the kinetic stability of each form. nih.govnih.gov

Studies on structurally similar systems, such as Schiff bases of hydroxynaphthaldehydes, show that the position of the tautomeric equilibrium is highly sensitive to both the electronic nature of substituents and the polarity of the solvent. rsc.orgnih.govsoton.ac.uk For this compound, it is predicted that the amine form is significantly more stable. The introduction of the electron-withdrawing trifluoromethoxy group and the influence of the solvent environment would be critical factors in determining the energy difference between the potential tautomers.

| Tautomeric Form | Environment | Predicted Relative Stability (ΔE) | Rationale for Prediction |

| Amine Form (Dominant) | Gas Phase | 0 kcal/mol (Reference) | Aromatic system is fully conjugated and stable. |

| Imine Form (Minor) | Gas Phase | High | Aromaticity of one ring is disrupted, leading to significant destabilization. |

| Amine Form (Dominant) | Polar Solvent | 0 kcal/mol (Reference) | Likely stabilized by hydrogen bonding with the solvent. |

| Imine Form (Minor) | Polar Solvent | High, but potentially lower than in gas phase | A more polar imine C=N bond might be stabilized by polar solvents, slightly reducing the energy gap. |

Prediction of Molecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring a hydrogen-bond-donating amine group, a polar trifluoromethoxy group, and an extended aromatic naphthalene system, suggests a strong propensity for forming non-covalent intermolecular interactions. These interactions are the driving force behind molecular recognition and self-assembly into larger, ordered supramolecular structures. mdpi.com

Computational modeling is a key tool for predicting how these molecules might interact and assemble. researchgate.net

Hydrogen Bonding: The N-H bonds of the amine group can act as hydrogen bond donors, while the lone pair on the nitrogen can act as an acceptor, potentially leading to the formation of dimers or extended chains.

π-π Stacking: The flat, electron-rich naphthalene rings are prone to stacking interactions, which are a major contributor to the stability of aggregates in many aromatic systems.

Dipole-Dipole Interactions: The polar C-F and C-O bonds in the trifluoromethoxy group create a local dipole moment that can engage in electrostatic interactions.

Molecular dynamics (MD) simulations can be used to model the behavior of many molecules over time, allowing for the observation of spontaneous self-assembly processes. mdpi.com Quantum mechanical calculations (DFT) can be applied to smaller systems, such as dimers, to precisely calculate the binding energies and optimal geometries of different interaction modes (e.g., head-to-tail vs. stacked). researchgate.netnih.gov These computational approaches provide a bottom-up understanding of how molecular-level properties translate into macroscopic material behavior.

| Interaction Type | Responsible Functional Group(s) | Predicted Significance | Computational Method for Study |

| Hydrogen Bonding | -NH₂ (Amine) | High | DFT (for dimer binding energy), MD (for assembly) |

| π-π Stacking | Naphthalene Ring System | High | DFT with dispersion correction, MD |

| Dipole-Dipole | -OCF₃ (Trifluoromethoxy) | Moderate | DFT (electrostatic potential maps), MD |

Advanced Applications in Materials Science and Chemical Biology Research

Utilization as a Building Block in Complex Chemical Synthesis

1-(Trifluoromethoxy)naphthalen-2-amine serves as a versatile intermediate or "building block" in multi-step organic synthesis. bioorganica.com.uanih.govnih.govenamine.netsemanticscholar.org The presence of a primary amine group on the bulky naphthalene (B1677914) scaffold allows for a wide range of chemical transformations. This reactive site enables the construction of more intricate molecular frameworks through reactions such as amide bond formation, imine condensation, and diazotization, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional dyes.

The trifluoromethoxy (-OCF3) group is particularly significant. It imparts unique properties to the final products, including increased thermal stability, enhanced solubility in organic solvents, and improved metabolic stability in biological systems. bioorganica.com.ua The strong electron-withdrawing nature of the -OCF3 group can also be used to modulate the electronic properties of the naphthalene system, which is crucial for designing molecules with specific optical or electronic functions. nih.gov Researchers utilize this building block to systematically introduce these desirable characteristics into larger, more complex target molecules.

Role in the Design and Synthesis of Advanced Materials

The distinct combination of a fluorinated substituent, a π-conjugated naphthalene system, and a reactive amine makes this compound a prime candidate for the development of advanced functional materials.

Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyimides and polyamides. While direct studies on this compound are specific, extensive research on analogous structures containing trifluoromethyl (-CF3) and naphthalene moieties demonstrates their significant advantages. researchgate.netresearchgate.net The incorporation of fluorinated, naphthalene-based diamines into polymer backbones is a well-established strategy to enhance material properties. mdpi.comnih.gov

The bulky, rigid naphthalene unit contributes to high thermal stability and mechanical strength in the resulting polymers. researchgate.netresearchgate.net The trifluoromethoxy group serves to disrupt tight polymer chain packing, which reduces crystallinity and significantly improves the solubility of otherwise intractable aromatic polymers in common organic solvents. researchgate.netnih.gov This enhanced processability allows for the casting of flexible and tough thin films. romjist.ro Furthermore, the low polarizability of fluorine atoms leads to polymers with lower dielectric constants and reduced moisture absorption, properties that are highly desirable for microelectronics applications. researchgate.net Copolymers can also be synthesized to fine-tune these properties by varying the ratio of fluorinated diamine to other monomers. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Properties of Aromatic Polyimides Derived from Naphthalene-Based Diamines

| Polymer Characteristic | Standard Aromatic Polyimide | Fluorinated Naphthalene-Based Polyimide | Benefit of Fluorinated Naphthalene Moiety |

|---|---|---|---|

| Solubility | Poor in organic solvents | Soluble in NMP, DMAc | Enhanced processability and film casting |

| Thermal Stability (TGA) | High (>500 °C) | High (>500 °C) | Maintained thermal performance researchgate.net |

| Glass Transition Temp. (Tg) | High | 253–315 °C | High operational temperature range researchgate.net |

| Dielectric Constant | >3.5 | 3.17–3.64 | Improved insulating properties for microelectronics researchgate.net |

| Film Quality | Often brittle | Flexible and tough | Greater mechanical durability romjist.ro |

Note: Data is based on findings for structurally analogous trifluoromethyl-containing naphthalene diamines. researchgate.net

The electronic structure of this compound is well-suited for applications in organic electronics and photonics. researchgate.netnih.govacs.org It can function as the electron-donating component in a "push-pull" chromophore architecture. nih.govresearchgate.net In such a system, the electron-rich amine group acts as the electron donor (push), while the naphthalene ring serves as the π-conjugated bridge that facilitates charge transfer.

By chemically linking this molecule to a suitable electron-accepting group (pull), it is possible to create dyes with strong intramolecular charge-transfer (ICT) characteristics. nih.gov These ICT transitions are responsible for the intense color and unique photophysical properties of push-pull dyes, including large changes in dipole moment upon excitation and solvent-dependent fluorescence (solvatochromism). nih.govresearchgate.net Such materials are foundational for organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and chemical sensors. researchgate.netrsc.org The trifluoromethoxy group can further tune the electronic properties, enhancing the stability and performance of the final device.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.orgresearchgate.net this compound possesses key features for designing self-assembling systems. The amine group is capable of forming directional hydrogen bonds, which are a primary tool for programming molecular assembly. rsc.org

Simultaneously, the large, flat surface of the naphthalene ring system can participate in π-π stacking interactions. nih.gov The interplay between hydrogen bonding and π-π stacking can guide the molecules to organize into well-defined architectures, such as one-dimensional stacks, two-dimensional sheets, or complex hydrogels. nih.gov The trifluoromethoxy group can influence these interactions by modifying the electronic nature of the π-system and by participating in weaker, fluorine-based non-covalent interactions, providing an additional layer of control over the final supramolecular structure.

Advanced Ligand Design for Coordination Chemistry

The amine functionality of this compound makes it a valuable scaffold for the design of advanced ligands for metal coordination. nih.gov The nitrogen atom's lone pair of electrons can readily coordinate to a metal center. By chemically modifying the molecule to introduce additional chelating groups in proximity to the amine, it is possible to create multidentate or "tripod" ligands that bind to metal ions with high affinity and specificity. researchgate.net

The rigid naphthalene backbone provides a well-defined and sterically hindered environment around the coordinated metal, which can be used to control the metal's reactivity, stabilize unusual oxidation states, or influence the stereochemistry of catalytic reactions. nih.gov The electron-withdrawing trifluoromethoxy group can modulate the electron density on the nitrogen donor atom, thereby tuning the binding strength and the redox properties of the resulting metal complex. mdpi.com These tailored metal complexes are investigated for applications in catalysis, magnetic materials, and luminescent sensors. nih.gov

Development of Probes for Mechanistic Investigations in Chemical Biology

In chemical biology, small molecule probes are essential for studying complex biological processes within living cells. nih.gov The structural features of this compound make it a promising platform for the development of such probes. The naphthalene moiety is inherently fluorescent, and its photophysical properties can be sensitive to the local microenvironment, allowing it to function as a fluorescent reporter. ed.ac.uk

The primary amine group provides a convenient "handle" for covalent attachment to other molecules. For example, it can be linked to a specific biomolecule (like a protein or drug) to track its localization and dynamics within a cell. Alternatively, it can be attached to a reactive group designed to selectively bind to a specific enzyme or cellular target. The trifluoromethoxy group can enhance the probe's utility by increasing its metabolic stability, improving cell permeability, and potentially fine-tuning its fluorescence properties. These characteristics allow for the rational design of probes to investigate enzyme activity, map cellular structures, and elucidate biochemical mechanisms. ed.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Trifluoromethoxy)naphthalen-2-amine, and how can reaction yields be optimized?

- Methodology :

-

Reductive Amination : A common approach involves reacting 2-nitro-1-(trifluoromethoxy)naphthalene with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) under high-pressure conditions. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine .

-

Direct Functionalization : Introduce the trifluoromethoxy group via nucleophilic substitution using trifluoromethyl hypofluorite (CF₃OF) on pre-functionalized naphthalen-2-amine derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side products like over-fluorination .

-

Yield Optimization : Use factorial design experiments to test variables such as catalyst loading, solvent polarity (e.g., DCM vs. THF), and reaction time. Statistical tools like ANOVA can identify significant factors .

- Data Contradictions : Some studies report lower yields (<50%) for direct fluorination methods compared to reductive amination (>70%), likely due to steric hindrance from the naphthalene ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

-

NMR Spectroscopy : NMR is essential to confirm the presence of the trifluoromethoxy group (δ ~ -55 to -60 ppm). NMR should show aromatic protons in the 7.0–8.5 ppm range .

-

Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C₁₁H₈F₃NO; theoretical MW: 227.06 g/mol) and detect impurities like unreacted nitro precursors .

-

HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% for most applications) and identifies polar byproducts .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

-

Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and calculate activation energies for reactions at the trifluoromethoxy group. This predicts regioselectivity in cross-coupling reactions .

-

Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating reactions like Buchwald-Hartwig aminations .

- Data Contradictions : Some DFT models underestimate steric effects in the naphthalene system, leading to discrepancies between predicted and experimental yields. Hybrid QM/MM methods improve accuracy but require significant computational resources .

Q. How does the trifluoromethoxy group influence the compound’s bioactivity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) :

-

Enzyme Binding Assays : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values with non-fluorinated analogues to isolate electronic effects (e.g., electron-withdrawing CF₃O group enhances binding to heme iron) .

-

Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions between the trifluoromethoxy group and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Hydrogen bonding with backbone amides is less likely due to CF₃O’s low polarity .

- Contradictions : While CF₃O generally increases metabolic stability, some studies report unexpected hepatotoxicity in vitro, possibly due to reactive metabolite formation .

Q. What are the best practices for resolving contradictory data in toxicity studies of fluorinated naphthylamines?

- Methodology :

-

Meta-Analysis : Aggregate data from Ames tests, micronucleus assays, and in vivo rodent studies. Use Cochran’s Q test to assess heterogeneity between studies .

-

Mechanistic Toxicology : Employ metabolomic profiling (LC-MS/MS) to identify reactive intermediates (e.g., epoxides or quinone imines) that may explain discrepancies in genotoxicity .

- Case Study : Naphthalen-2-amine derivatives show conflicting carcinogenicity data. While 2-naphthylamine is a known carcinogen (IARC Group 1), fluorinated analogues like this compound lack conclusive evidence. Dose-response studies in transgenic rodent models are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.